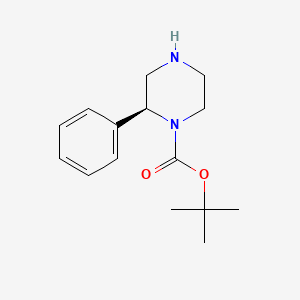

(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

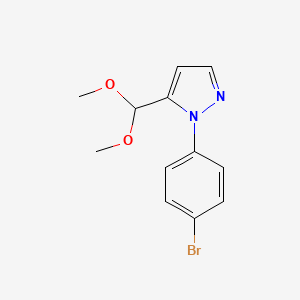

“(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate” is a chemical compound with the CAS Number: 1240583-48-5 . It has a molecular weight of 262.35 and its linear formula is C15H22N2O2 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC(C)(C)OC(=O)N1CCNC[C@@H]1C2=CC=CC=C2 .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Versatility in Medicinal Chemistry

The N-phenylpiperazine subunit, closely related to (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate, demonstrates significant versatility and druglikeness in medicinal chemistry. This molecular scaffold, through appropriate substitution, has shown potential beyond central nervous system (CNS) applications, suggesting diverse therapeutic areas for exploration. The patent landscape highlights the underutilization of this moiety, pointing towards its potential in developing new therapeutic agents across various fields (Maia, Tesch, & Fraga, 2012).

Environmental and Biodegradation Perspectives

This compound, as a part of broader chemical families, has been explored for its environmental occurrence, fate, and biodegradation. Studies focus on understanding its stability and degradation products, which is crucial for assessing environmental impact and designing green chemistry solutions. Research on similar compounds indicates the complexity of degradation pathways and highlights the need for further study in this area to minimize environmental impact (Thornton et al., 2020).

Potential in Bioactive Molecule Development

Compounds containing tertiary butyl groups, like this compound, have shown promise in the development of bioactive molecules. These compounds have applications in antioxidants, anticancer, antimicrobial, and antibacterial agents. Their versatility underscores the potential for new chemical preparations in cosmetic, agronomic, and pharmaceutical industries, suggesting a wide range of applications for this compound derivatives (Dembitsky, 2006).

Implications in Biocatalysis and Bioseparation

The study of carboxylic acids, a functional group relevant to this compound, in biocatalysis and bioseparation processes, reveals the importance of understanding the inhibitory effects of carboxylic acids on microbes. This knowledge can aid in metabolic engineering to improve microbial tolerance and productivity, essential for biotechnological applications. Additionally, the exploration of solvent systems for the extraction of carboxylic acids highlights the significance of this compound and its derivatives in separation technologies and their potential in industrial-scale applications (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Piperazine derivatives are known to interact with a variety of targets, including receptors and enzymes, depending on their specific structure and functional groups .

Mode of Action

Piperazine derivatives are known to interact with their targets through various mechanisms, such as receptor modulation or enzyme inhibition . The specific interactions would depend on the structural characteristics of the compound and the nature of its target.

Pharmacokinetics

Piperazine derivatives are generally known for their favorable pharmacokinetic properties, which can be attributed to the basic and hydrophilic nature of the piperazine moiety .

Biochemical Analysis

Biochemical Properties

(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In some cell types, this compound has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of certain enzymes by binding to their active sites. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to modulate enzyme activity and cell signaling pathways over extended periods.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes are responsible for the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of these metabolites, which may have downstream effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues. The distribution of this compound can affect its localization and activity, influencing its overall biochemical effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization of this compound can impact its activity and function, particularly in the context of enzyme inhibition and cell signaling modulation.

properties

IUPAC Name |

tert-butyl (2S)-2-phenylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOURBIBCQYVCC-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Chloro-5-(hydroxyiminomethyl)phenyl]boronic acid](/img/structure/B578692.png)